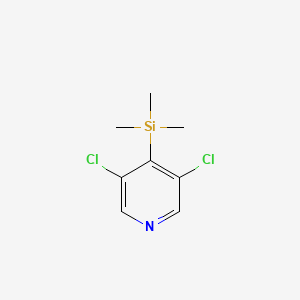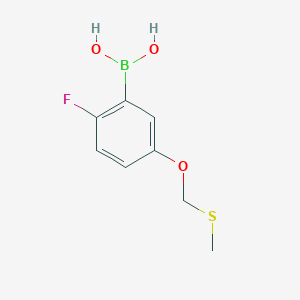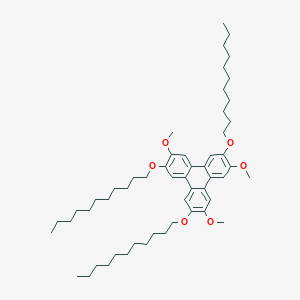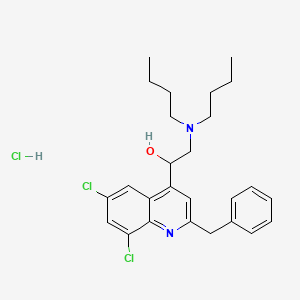
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one is an organic compound that features both an oxetane and a dihydropyran ring in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one typically involves the formation of the oxetane ring followed by the construction of the dihydropyran ring. Common synthetic routes may include:
Oxetane Formation: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones.
Dihydropyran Formation: This can be synthesized via the Prins reaction, where an alkene reacts with an aldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of robust catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be explored for pharmaceutical applications.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for 2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one would depend on its specific application. Generally, it could interact with molecular targets through its functional groups, influencing biological pathways or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-methyloxetan-3-yl)tetrahydrofuran
- 2-(3-methyloxetan-3-yl)dihydro-2H-pyran
- 2-(3-methyloxetan-3-yl)oxane
Uniqueness
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one is unique due to the combination of the oxetane and dihydropyran rings, which may confer distinct reactivity and properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-(3-methyloxetan-3-yl)oxan-4-one |
InChI |
InChI=1S/C9H14O3/c1-9(5-11-6-9)8-4-7(10)2-3-12-8/h8H,2-6H2,1H3 |
Clave InChI |
CIVCOAGBUVFQIP-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)C2CC(=O)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)







![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)


